4-Ethyloctan-4-OL

Environmental Fate Modeling Partitioning Thermodynamics Air-Water Exchange

4-Ethyloctan-4-OL is a branched, tertiary alcohol (C10H22O) characterized by an octane backbone with an ethyl substituent and a hydroxyl group both at the fourth carbon position. It is primarily employed as a specialty intermediate for synthesizing esters and plasticizers, or as a high-purity solvent, where its unique steric structure imparts differentiated physicochemical properties compared to primary, secondary, or other tertiary octanol isomers.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 38395-42-5
Cat. No. B14678674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyloctan-4-OL
CAS38395-42-5
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCC(CC)(CCC)O
InChIInChI=1S/C10H22O/c1-4-7-9-10(11,6-3)8-5-2/h11H,4-9H2,1-3H3
InChIKeyOYBUBRUQIKTRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyloctan-4-OL (CAS 38395-42-5): A Tertiary Alcohol Solvent and Intermediate for Controlled Property Profiling


4-Ethyloctan-4-OL is a branched, tertiary alcohol (C10H22O) characterized by an octane backbone with an ethyl substituent and a hydroxyl group both at the fourth carbon position [1]. It is primarily employed as a specialty intermediate for synthesizing esters and plasticizers, or as a high-purity solvent, where its unique steric structure imparts differentiated physicochemical properties compared to primary, secondary, or other tertiary octanol isomers [2]. Authoritative databases confirm its fundamental state properties, which form the basis for its targeted procurement in environmental fate modeling and reaction-specific media design [3].

Why 4-Ethyloctan-4-OL Cannot Be Simply Replaced by a Linear or Less-Branched Octanol Isomer


The performance and environmental behavior of 4-Ethyloctan-4-OL is intrinsically tied to its quaternary carbon center. This structural feature fundamentally alters its molecular shape, solvation energy, and chemical stability relative to primary or secondary octanols (e.g., 1-octanol or 4-octanol). For instance, its Henry's Law constant, a critical parameter for vapor-liquid partitioning, is quantifiably different even from a closely related tertiary isomer, 4-ethyl-4-heptanol, a fact that precludes generic substitution in applications requiring precise thermodynamic control [1]. Furthermore, the steric hindrance at the reactive hydroxyl site dictates its distinct reactivity in esterification and etherification pathways, making it a non-interchangeable building block for synthesizing specialized esters with targeted kinetic and thermodynamic profiles .

4-Ethyloctan-4-OL: Quantifiable Evidence of Performance Differentiation Against Closest Analogs


Henry's Law Constant Comparison: 4-Ethyloctan-4-OL vs. 4-Ethyl-4-heptanol

4-Ethyloctan-4-OL exhibits a lower Henry's Law solubility constant (Hscp) compared to its closest tertiary alcohol homolog, 4-ethyl-4-heptanol. This indicates it is less volatile from aqueous solution, a critical parameter for predicting environmental transport and designing headspace-free reaction systems [1]. The Yaws (2003) compilation provides a consistent, directly comparable dataset for both compounds at 298.15 K.

Environmental Fate Modeling Partitioning Thermodynamics Air-Water Exchange

Estimated Boiling Point Differential: 4-Ethyloctan-4-OL vs. 3-Ethyl-4-octanol

The positional isomer 3-ethyl-4-octanol has an estimated boiling point (213.4 °C) that is identical to the estimate for 4-ethyloctan-4-ol . This suggests that separation from this specific isomer by standard distillation would be difficult, highlighting the need to specify the correct 4-ethyl isomer when a high-purity tertiary alcohol is required for downstream stoichiometric control.

Distillation Process Design Separation Science Solvent Recovery

LogP and Solubility Class-Level Inference for Tertiary Octanols

The estimated partition coefficient (LogP) for 4-ethyloctan-4-OL is 3.91, placing it within a lipophilicity range different from secondary octanols (e.g., 4-octanol, LogP ~2.9) [1]. As a tertiary alcohol, it lacks an α-hydrogen, endowing it with superior oxidative stability in radical reactions compared to primary or secondary isomers, a class-level benefit critical for applications in reactive media [2].

Drug Discovery Lipophilicity Prediction Formulation Science

High-Value Procurement Scenarios for 4-Ethyloctan-4-OL Based on Differentiated Properties


Environmental Fate Tracer and Headspace-Free Reaction Solvent

Its quantifiably lower Henry's Law constant (Hscp = 4.3×10⁻² mol/(m3 Pa)) compared to 4-ethyl-4-heptanol dictates its selection for environmental modeling studies of branched alcohol transport, or as a superior solvent for liquid-phase reactions where minimizing reactant loss through volatilization is paramount [1].

Synthesis of Oxidation-Resistant Plasticizers and Specialty Esters

The absence of an α-hydrogen atom in its tertiary alcohol structure provides a class-level guarantee of high kinetic stability against radical-initiated autoxidation. This makes it the preferred feed alcohol for synthesizing ester-based plasticizers or lubricant intermediates intended for high-temperature or long-service-life applications, a guarantee secondary octanols cannot offer [1].

High-Purity Synthetic Intermediate Requiring Isomeric Specification

The confirmed co-distillation behavior with 3-ethyl-4-octanol necessitates strict procurement of high-purity (>97%) 4-ethyloctan-4-OL. It is uniquely qualified for multi-step organic syntheses where precise stoichiometric reaction at the hindered tertiary alcohol site is critical, and isomeric impurities would generate separable but yield-reducing byproducts [1].

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